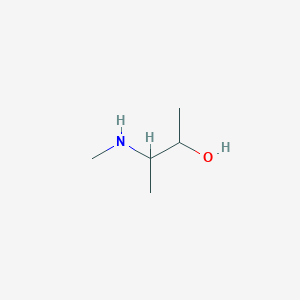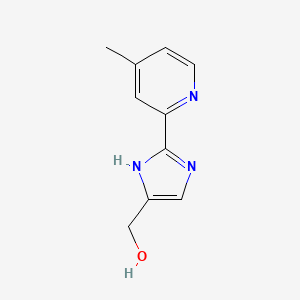
2-(4-Methyl-2-pyridyl)imidazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Pyridyl)imidazole: Similar in structure but lacks the methyl group on the pyridine ring.
2-(4-Methyl-1-pyridyl)imidazole: Similar but with a different position of the nitrogen atom in the pyridine ring.
2-(4-Methyl-2-pyridyl)imidazole-4-methanol: Similar but with a different position of the hydroxyl group.
Uniqueness
2-(4-Methyl-2-pyridyl)imidazole-5-methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and imidazole rings, along with the hydroxyl group, provides a versatile scaffold for further functionalization and application in various fields .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
[2-(4-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-11-9(4-7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
BBBUOLKHNOBTPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
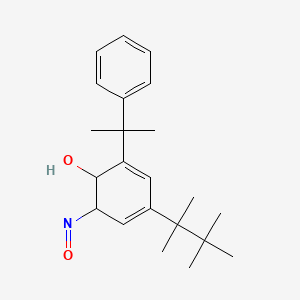
![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)
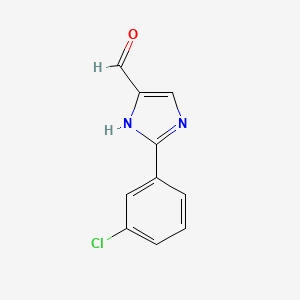

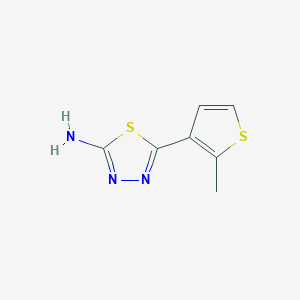

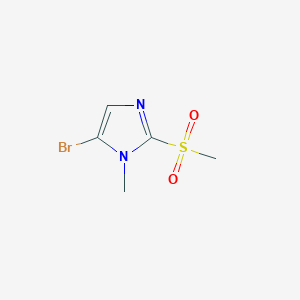
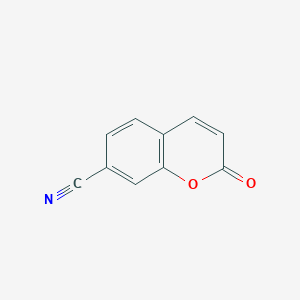
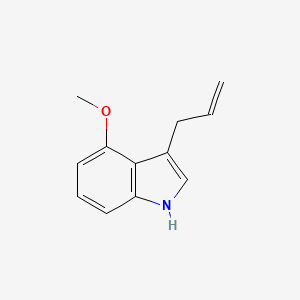
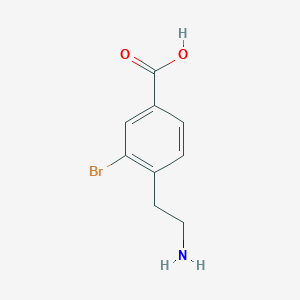
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
